Cas no 99969-17-2 (2-Amino-4-iodophenol)

2-Amino-4-iodophenol is a halogenated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its iodine substitution enhances reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, while the amino and hydroxyl groups allow for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or iodinated scaffolds. Its well-defined structure and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is required due to its sensitivity to light and moisture. Suitable for use in controlled laboratory environments with appropriate safety measures.
2-Amino-4-iodophenol structure
2-Amino-4-iodophenol structure
Product name:2-Amino-4-iodophenol
CAS No:99969-17-2
MF:C6H6NOI
Molecular Weight:235.02194
MDL:MFCD14705890
CID:1028311
PubChem ID:14549397

2-Amino-4-iodophenol 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-iodophenol
    • EN300-72460
    • ZDA96917
    • AKOS011357869
    • AS-813/43501553
    • FT-0734819
    • Z952016182
    • I10250
    • MFCD14705890
    • JRCVKCSFJNERAW-UHFFFAOYSA-N
    • Phenol, 2-amino-4-iodo-
    • AS-49438
    • 99969-17-2
    • SCHEMBL3712469
    • DTXSID90561554
    • CS-0371378
    • MB14432
    • 2-amino-4-iodo-phenol
    • DA-00012
    • MDL: MFCD14705890
    • インチ: InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
    • InChIKey: JRCVKCSFJNERAW-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1I)N)O

計算された属性

  • 精确分子量: 234.94941g/mol
  • 同位素质量: 234.94941g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 46.2Ų

2-Amino-4-iodophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-72460-1.0g
2-amino-4-iodophenol
99969-17-2 95%
1g
$415.0 2023-06-22
abcr
AB460228-250 mg
2-Amino-4-iodophenol
99969-17-2
250mg
€200.20 2023-04-22
Enamine
EN300-72460-0.05g
2-amino-4-iodophenol
99969-17-2 95%
0.05g
$97.0 2023-06-22
Enamine
EN300-72460-10.0g
2-amino-4-iodophenol
99969-17-2 95%
10g
$2242.0 2023-06-22
Enamine
EN300-72460-2.5g
2-amino-4-iodophenol
99969-17-2 95%
2.5g
$719.0 2023-06-22
abcr
AB460228-1 g
2-Amino-4-iodophenol
99969-17-2
1g
€392.40 2023-04-22
A2B Chem LLC
AI65996-250mg
2-Amino-4-iodophenol
99969-17-2 95%
250mg
$63.00 2024-07-18
A2B Chem LLC
AI65996-1g
2-Amino-4-iodophenol
99969-17-2 95%
1g
$148.00 2024-07-18
Enamine
EN300-72460-0.1g
2-amino-4-iodophenol
99969-17-2 95%
0.1g
$144.0 2023-06-22
Apollo Scientific
OR400203-250mg
2-Amino-4-iodophenol
99969-17-2 95%
250mg
£45.00 2025-02-20

2-Amino-4-iodophenol 関連文献

2-Amino-4-iodophenolに関する追加情報

2-Amino-4-iodophenol (CAS No. 99969-17-2): Properties, Applications, and Market Insights

2-Amino-4-iodophenol (CAS No. 99969-17-2) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This halogenated phenol derivative is characterized by the presence of an amino group and an iodine atom on the aromatic ring, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula is C6H6INO, and it exhibits unique chemical properties due to its iodo-substituted phenol structure.

The growing interest in 2-Amino-4-iodophenol synthesis and applications is evident from recent search trends, where researchers frequently inquire about its reaction mechanisms and pharmaceutical intermediates. This compound plays a crucial role in the development of novel drug candidates, particularly in the field of targeted therapies and molecular imaging agents. Its iodine moiety makes it particularly interesting for researchers working on radioactive tracer compounds and contrast agents.

From a chemical perspective, 2-Amino-4-iodophenol properties include moderate solubility in polar organic solvents and limited water solubility. The compound typically appears as a light yellow to brown crystalline powder under standard conditions. Its melting point ranges between 120-125°C, and it demonstrates stability under normal storage conditions. The presence of both electron-donating (amino) and electron-withdrawing (iodo) groups creates interesting electronic effects that influence its reactivity patterns in various chemical transformations.

In pharmaceutical applications, 2-Amino-4-iodophenol uses extend to serving as a building block for more complex molecules. Recent publications highlight its role in developing tyrosine kinase inhibitors and antimicrobial agents. The compound's structural features make it particularly valuable for creating molecules with specific biological activities. Researchers exploring cancer drug development often investigate derivatives of this compound due to its potential in targeted drug delivery systems.

The market for 2-Amino-4-iodophenol CAS 99969-17-2 has seen steady growth, driven by increasing demand from pharmaceutical and biotechnology sectors. Current market analysis suggests that Asia-Pacific regions, particularly China and India, are emerging as significant producers and consumers of this specialty chemical. The global fine chemicals market expansion directly impacts the availability and pricing of this compound, with purity grades ranging from technical (90-95%) to research-grade (>98%).

Recent advancements in green chemistry approaches have influenced the production methods for 2-Amino-4-iodophenol synthesis. Environmentally conscious manufacturers are exploring catalytic processes and solvent-free reactions to reduce the ecological footprint of its production. These developments align with the pharmaceutical industry's growing emphasis on sustainable chemical manufacturing practices and green synthesis protocols.

Quality control aspects of 2-Amino-4-iodophenol are crucial for research applications. Standard analytical techniques for characterization include HPLC, mass spectrometry, and 1H/13C NMR spectroscopy. The compound's stability profile requires careful consideration during storage, with recommendations for protection from light and moisture. These quality assurance measures ensure reliable performance in downstream applications.

Emerging research directions involving 2-Amino-4-iodophenol derivatives include their potential in material science applications and organic electronics. The compound's ability to participate in various coupling reactions makes it attractive for creating conjugated systems with interesting optical and electronic properties. This expands its utility beyond traditional pharmaceutical applications into cutting-edge technological domains.

For researchers working with 2-Amino-4-iodophenol CAS 99969-17-2, proper handling procedures should always be followed despite its non-classified status. Standard laboratory safety practices including the use of personal protective equipment are recommended when handling this chemical. The compound's material safety data should be reviewed prior to any experimental work to ensure appropriate safety measures are in place.

The future outlook for 2-Amino-4-iodophenol applications appears promising, with ongoing research exploring novel synthetic pathways and derivatives. As the pharmaceutical industry continues to demand more sophisticated building blocks for drug development, compounds like 2-Amino-4-iodophenol will maintain their importance in medicinal chemistry research. The intersection of traditional synthetic chemistry with emerging technologies like AI-assisted drug discovery may further enhance the utilization of this versatile intermediate.

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